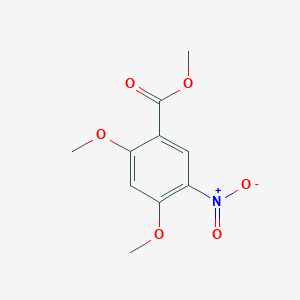

Methyl 2,4-dimethoxy-5-nitrobenzoate

Description

Contextual Significance of Substituted Benzoate (B1203000) Esters in Organic Synthesis

Substituted benzoate esters are a class of organic compounds that serve as pivotal building blocks and intermediates in a wide array of synthetic applications. Their utility stems from the presence of the ester functional group, which can undergo various transformations such as hydrolysis, amidation, and reduction, providing access to carboxylic acids, amides, and alcohols, respectively. Furthermore, the aromatic ring can be modified through electrophilic and nucleophilic substitution reactions, allowing for the introduction of additional functional groups that can be tailored for specific synthetic targets.

The strategic placement of substituents on the benzene (B151609) ring significantly influences the reactivity and physical properties of the benzoate ester. Electron-donating groups, such as methoxy (B1213986) groups, can activate the ring towards electrophilic substitution, while electron-withdrawing groups can deactivate it. This modulation of reactivity is a cornerstone of modern organic synthesis, enabling chemists to design and execute complex synthetic routes with high degrees of selectivity. Substituted benzoate esters are found in the structures of numerous pharmaceuticals, agrochemicals, and materials, highlighting their importance in various industrial and research sectors.

Broader Research Landscape of Nitroaromatic Compounds

Nitroaromatic compounds, characterized by the presence of one or more nitro groups attached to an aromatic ring, represent a significant and diverse class of chemicals. cdnsciencepub.com They are widely utilized as starting materials and intermediates in the chemical industry for the production of a vast range of products, including dyes, polymers, pesticides, and explosives. cdnsciencepub.comgoogle.com The strong electron-withdrawing nature of the nitro group imparts unique chemical properties to the aromatic ring, making it susceptible to nucleophilic aromatic substitution and influencing the regioselectivity of electrophilic aromatic substitution reactions. cdnsciencepub.com

The reduction of the nitro group to an amino group is one of the most fundamental and widely used transformations in organic synthesis, providing access to anilines which are precursors to a multitude of pharmaceuticals and other fine chemicals. The diverse reactivity of the nitro group, coupled with its influence on the aromatic system, has made nitroaromatic compounds a subject of intense research. This research encompasses not only their synthetic applications but also their roles in medicinal chemistry, where nitroaromatic moieties are found in a number of therapeutic agents. Furthermore, the study of their environmental fate and bioremediation is an active area of investigation due to the toxicity and persistence of some of these compounds. cdnsciencepub.comgoogle.com

Rationale for Dedicated Academic Inquiry into Methyl 2,4-dimethoxy-5-nitrobenzoate

The specific substitution pattern of this compound makes it a compound of particular interest for academic research. The interplay between the electron-donating methoxy groups and the electron-withdrawing nitro and methyl ester groups on the same aromatic ring creates a unique electronic environment that can be exploited for selective chemical transformations.

A notable instance of its relevance is in the study of novel reaction mechanisms. For example, this compound has been identified as a product in the cerium(IV)-induced nitration of certain cinnamic acid derivatives. cdnsciencepub.com The formation of this compound in such reactions provides valuable insights into the mechanisms of electrophilic substitution on highly substituted aromatic rings and the potential for "remote" functionalization, where a reaction at one part of a molecule influences the outcome at a distant site. cdnsciencepub.com The isolation and characterization of this compound in these studies are crucial for elucidating the underlying reaction pathways and expanding the toolkit of synthetic organic chemists.

Furthermore, the structure of this compound suggests its potential as a versatile intermediate for the synthesis of more complex, biologically active molecules. The nitro group can be readily reduced to an amine, which can then participate in a variety of bond-forming reactions to construct heterocyclic systems or other intricate molecular architectures. The methoxy and ester functionalities also offer handles for further chemical modification. Therefore, dedicated academic inquiry into the synthesis, reactivity, and potential applications of this compound is warranted to unlock its full potential as a valuable building block in organic synthesis.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₁NO₆ |

| Molecular Weight | 241.20 g/mol |

| Melting Point | 145-147 °C cdnsciencepub.com |

Spectroscopic Data of this compound cdnsciencepub.com

| Type | Data |

| Infrared (IR) | 3140, 2925, 2855, 1700, 1620, 1570, 1560, 1530, 1440, 1400, 1350, 1290, 1280, 1220, 1015, 825 cm⁻¹ |

| ¹H Nuclear Magnetic Resonance (¹H NMR) | δ 8.63 (s, 1H), 6.54 (s, 1H) |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11NO6 |

|---|---|

Molecular Weight |

241.20 g/mol |

IUPAC Name |

methyl 2,4-dimethoxy-5-nitrobenzoate |

InChI |

InChI=1S/C10H11NO6/c1-15-8-5-9(16-2)7(11(13)14)4-6(8)10(12)17-3/h4-5H,1-3H3 |

InChI Key |

ONJIZDKAWTWERL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])OC |

Origin of Product |

United States |

Spectroscopic Elucidation and Structural Characterization of Methyl 2,4 Dimethoxy 5 Nitrobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of organic chemistry, offering precise insights into the atomic arrangement within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a comprehensive structural picture can be assembled.

The ¹H NMR spectrum of Methyl 2,4-dimethoxy-5-nitrobenzoate is anticipated to exhibit distinct signals corresponding to the aromatic protons and the protons of the methyl and methoxy (B1213986) groups. The chemical shifts (δ) are influenced by the electron density around the protons, which is in turn affected by the electronic effects of the substituents on the benzene (B151609) ring.

The aromatic region is expected to show two singlets, a consequence of the substitution pattern. The proton at the C6 position is deshielded by the adjacent electron-withdrawing nitro group and the ester functionality, and is therefore expected to resonate at a downfield chemical shift. Conversely, the proton at the C3 position is shielded by the two electron-donating methoxy groups, leading to an upfield resonance.

The protons of the two methoxy groups at C2 and C4 are in different chemical environments and are thus expected to appear as two distinct singlets. Similarly, the methyl protons of the ester group will also produce a singlet.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-6 | 8.3 - 8.5 | s |

| H-3 | 6.6 - 6.8 | s |

| OCH₃ (C4) | 3.9 - 4.1 | s |

| OCH₃ (C2) | 3.8 - 4.0 | s |

| COOCH₃ | 3.8 - 4.0 | s |

Note: These are predicted values and may vary slightly in experimental conditions. Coupling analysis is not applicable for singlets.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the attached atoms and functional groups.

The aromatic region will display six signals corresponding to the six carbons of the benzene ring. The carbons attached to the electron-withdrawing nitro and ester groups (C5 and C1) will be deshielded and appear at lower field. The carbons bearing the electron-donating methoxy groups (C2 and C4) will be shielded and resonate at higher field. The carbonyl carbon of the ester group is characteristically found at a very downfield position. The carbons of the methyl and methoxy groups will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 168 |

| C4 | 155 - 158 |

| C2 | 150 - 153 |

| C5 | 140 - 143 |

| C1 | 115 - 118 |

| C6 | 110 - 113 |

| C3 | 98 - 102 |

| OCH₃ (C4) | 56 - 58 |

| OCH₃ (C2) | 55 - 57 |

| COOCH₃ | 52 - 54 |

Note: These are predicted values and may vary slightly in experimental conditions.

While ¹H and ¹³C NMR provide foundational structural information, two-dimensional (2D) NMR techniques can offer unambiguous confirmation. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable in definitively assigning the proton and carbon signals.

An HSQC experiment would correlate the signals of directly attached proton and carbon atoms, confirming, for example, the assignments of the aromatic C-H pairs. An HMBC experiment would reveal long-range (2-3 bond) correlations between protons and carbons. For instance, correlations would be expected between the methoxy protons and their attached aromatic carbons, and between the aromatic protons and neighboring carbons, solidifying the substitution pattern on the benzene ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound will show a strong absorption band characteristic of the ester carbonyl (C=O) stretching vibration. For aromatic esters, this band typically appears in the range of 1730-1715 cm⁻¹. The conjugation of the carbonyl group with the aromatic ring slightly lowers the frequency compared to a saturated ester.

The presence of the nitro group (NO₂) is confirmed by two strong absorption bands in the IR spectrum. These correspond to the asymmetric and symmetric stretching vibrations of the N-O bonds. For aromatic nitro compounds, the asymmetric stretch is typically observed in the region of 1550-1475 cm⁻¹, while the symmetric stretch appears in the 1360-1290 cm⁻¹ range. hmdb.ca

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Ester C=O | Stretch | 1730 - 1715 |

| Nitro N-O | Asymmetric Stretch | 1550 - 1475 |

| Nitro N-O | Symmetric Stretch | 1360 - 1290 |

| C-O (Ester) | Stretch | 1300 - 1200 |

| C-O (Aryl Ether) | Stretch | 1275 - 1200 |

| C-H (Aromatic) | Stretch | 3100 - 3000 |

| C-H (Methyl) | Stretch | 2950 - 2850 |

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical tool for determining the molecular weight and elucidating the structure of this compound. The compound, with a molecular formula of C₁₀H₁₁NO₆, has a monoisotopic mass of approximately 241.0586 daltons. Both electron ionization (EI) and chemical ionization (CI) techniques provide complementary data for a comprehensive analysis.

Electron Ionization (EI) Mass Spectrometry Fragmentation Pattern Analysis

In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation pattern is a molecular fingerprint that aids in structural confirmation. For aromatic nitro compounds, the molecular ion peak is typically observable due to the stabilizing effect of the aromatic ring. nih.gov

The fragmentation of this compound is expected to proceed through several characteristic pathways:

Loss of a methoxy group (-OCH₃): A common fragmentation for methoxy-substituted aromatic compounds is the cleavage of the methyl group from the ether linkage, resulting in a resonance-stabilized ion. This would correspond to a loss of 15 atomic mass units (amu).

Loss of the ester methyl group (-CH₃): Cleavage of the methyl group from the ester functionality is another probable fragmentation pathway.

Loss of the nitro group (-NO₂): The nitro group can be lost as a neutral radical, leading to a fragment with a mass corresponding to M-46.

Decarbonylation: Subsequent loss of carbon monoxide (CO) from fragment ions is a common process in the mass spectrometry of carbonyl-containing compounds.

The relative abundances of these fragment ions provide insights into the stability of the resulting ions and the strength of the corresponding chemical bonds. A plausible fragmentation pattern is detailed in the table below.

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 241 | Molecular Ion [M]⁺• |

| 226 | [M - CH₃]⁺ |

| 210 | [M - OCH₃]⁺ |

| 195 | [M - NO₂]⁺ |

| 182 | [M - COOCH₃]⁺ |

This table represents a predicted fragmentation pattern based on the general principles of mass spectrometry for aromatic nitro compounds.

Chemical Ionization (CI) Mass Spectrometry for Molecular Ion Confirmation

Chemical Ionization (CI) is a softer ionization technique that typically results in less fragmentation compared to EI. In CI-MS, a reagent gas such as methane (B114726) or ammonia (B1221849) is ionized, and these ions then react with the analyte molecule to produce pseudomolecular ions, most commonly the protonated molecule [M+H]⁺. For this compound, a prominent peak at m/z 242 would be expected, corresponding to [C₁₀H₁₁NO₆ + H]⁺. This technique is invaluable for confirming the molecular weight of the compound, as the molecular ion in EI can sometimes be weak or absent. nih.gov The observation of a strong [M+H]⁺ peak provides unambiguous evidence for the molecular mass of the analyte.

High-Resolution Mass Spectrometry for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. The exact mass of this compound (C₁₀H₁₁NO₆) is calculated to be 241.058637 Da. HRMS can distinguish this compound from other molecules with the same nominal mass but different elemental compositions. An experimental HRMS measurement that corresponds to this calculated exact mass within a few parts per million (ppm) provides strong evidence for the assigned molecular formula.

| Property | Value |

| Molecular Formula | C₁₀H₁₁NO₆ |

| Calculated Exact Mass | 241.058637 Da |

X-ray Crystallography for Solid-State Structural Analysis

Determination of Molecular Geometry and Conformation

The molecular geometry of this compound is expected to feature a largely planar benzene ring. The substituent groups—two methoxy groups, a nitro group, and a methyl ester group—will be attached to this ring. The dihedral angles between the plane of the benzene ring and the planes of the nitro and ester groups are important conformational parameters. In similar structures, these groups are often slightly twisted out of the plane of the aromatic ring. The methoxy groups will also adopt specific orientations relative to the ring.

Investigation of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is governed by intermolecular forces. For nitroaromatic compounds, several types of interactions are known to be significant in directing the crystal packing:

Hydrogen Bonding: Although this compound does not possess strong hydrogen bond donors, weak C-H···O hydrogen bonds involving the methyl and aromatic protons as donors and the oxygen atoms of the nitro and carbonyl groups as acceptors are likely to be present. These interactions play a crucial role in stabilizing the crystal structure of related nitrobenzoate compounds.

Dipole-Dipole Interactions: The nitro group is a strong dipole, and interactions between the nitro groups of adjacent molecules can be a significant factor in the crystal packing.

Reactivity Studies and Mechanistic Investigations of Methyl 2,4 Dimethoxy 5 Nitrobenzoate

Reduction Chemistry of the Nitro Group

The reduction of the nitro group is one of the most significant transformations of nitroaromatic compounds, providing a primary route to synthetically valuable aromatic amines. masterorganicchemistry.com This conversion can be achieved through various methods, including catalytic hydrogenation or the use of dissolving metals in acidic media. masterorganicchemistry.com

The primary product of the complete reduction of the nitro group in Methyl 2,4-dimethoxy-5-nitrobenzoate is Methyl 2,4-dimethoxy-5-aminobenzoate. This transformation is a six-electron reduction. A variety of reagents are effective for this purpose, with catalytic hydrogenation being a common and efficient industrial method. nih.govgoogle.com Typical catalysts include palladium, platinum, or Raney nickel. masterorganicchemistry.com

Alternative methods involve the use of metals such as iron, tin, or zinc in the presence of an acid like hydrochloric acid. masterorganicchemistry.com These methods are also highly effective for converting aromatic nitro compounds to their corresponding anilines. youtube.com The choice of reducing agent can be critical for chemoselectivity, especially when other reducible functional groups are present in the molecule. sci-hub.se For this compound, the ester group is generally stable under many nitro reduction conditions, allowing for selective transformation of the nitro group. sci-hub.se

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent System | Description | Selectivity |

|---|---|---|

| H₂/Pd, Pt, or Ni | Catalytic hydrogenation; widely used in industry. google.com | High, can be tuned to preserve other functional groups. sci-hub.se |

| Fe, Sn, or Zn in HCl | Dissolving metal reduction; classic and effective method. masterorganicchemistry.com | Generally good, particularly for nitro group reduction. |

| Sodium Hydrosulfite (Na₂S₂O₄) | A milder reducing agent, useful in aqueous media. | Can be selective for the nitro group. |

| Tin(II) Chloride (SnCl₂) | A common laboratory reagent for nitro group reduction. masterorganicchemistry.com | Offers good chemoselectivity in many cases. |

The reduction of an aromatic nitro group to an amine is a stepwise process that can proceed through different mechanistic pathways, broadly categorized as the "direct" and "condensation" routes. researchgate.netorientjchem.org Both pathways involve the initial formation of nitrosobenzene (B162901) and N-phenylhydroxylamine intermediates. researchgate.net

In the direct hydrogenation pathway , the nitro group (-NO₂) is sequentially reduced. This involves a series of two-electron reduction steps. The nitro group is first reduced to a nitroso group (-N=O), which is then rapidly reduced to a hydroxylamine (B1172632) derivative (-NHOH). nih.gov The hydroxylamine intermediate is then further reduced to the final amine (-NH₂). nih.gov The reduction of the nitroso intermediate is typically much faster than the initial reduction of the nitro group, meaning it is often difficult to detect. nih.gov

The condensation pathway becomes significant under certain conditions and involves the reaction between intermediates. Specifically, the nitrosobenzene and N-phenylhydroxylamine intermediates can condense to form an azoxybenzene (B3421426) intermediate. researchgate.net This species can then be successively reduced to an azobenzene, then a hydrazobenzene, and finally cleaved to yield two molecules of the corresponding aniline (B41778). researchgate.netorientjchem.org

The precise mechanism is influenced by factors such as the catalyst, solvent, pH, and the electronic nature of the aromatic ring. For catalytic hydrogenation on metal surfaces, the mechanism typically involves the adsorption of the nitro compound onto the catalyst surface followed by sequential hydrogen atom transfer. researchgate.net

Ester Hydrolysis and Transesterification Reactions

The methyl ester group of this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield the corresponding carboxylic acid (2,4-dimethoxy-5-nitrobenzoic acid) and methanol (B129727). This reaction is typically catalyzed by acid or, more commonly, base.

Under alkaline conditions (saponification), the reaction is effectively irreversible and proceeds via a nucleophilic acyl substitution mechanism. The rate of alkaline hydrolysis of methyl benzoates is highly sensitive to the nature and position of substituents on the aromatic ring. zenodo.orgresearchgate.net Electron-withdrawing groups, such as the nitro group at the 5-position, generally accelerate the rate of hydrolysis. semanticscholar.orgchegg.com This is because they increase the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the hydroxide (B78521) nucleophile. semanticscholar.org

Transesterification, the conversion of one ester to another by reaction with an alcohol, can also occur under acid or base catalysis. For instance, reacting this compound with ethanol (B145695) in the presence of an acid catalyst would lead to the formation of Ethyl 2,4-dimethoxy-5-nitrobenzoate.

Electrophilic Aromatic Substitution Reactions on the Dimethoxybenzene Core

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The regiochemical outcome of such reactions on a polysubstituted ring like this compound is determined by the cumulative directing effects of the existing substituents.

The substituents on the ring have the following characteristics:

Methoxy (B1213986) groups (-OCH₃) at C2 and C4: These are powerful activating groups and are ortho, para-directors due to their ability to donate electron density via resonance. libretexts.orgyoutube.com

Nitro group (-NO₂) at C5: This is a strong deactivating group and a meta-director due to its strong electron-withdrawing inductive and resonance effects. organicchemistrytutor.comminia.edu.eg

Methyl ester group (-COOCH₃) at C1: This is a deactivating group and a meta-director. aiinmr.comrsc.org

In cases of competing directing effects, the most powerful activating group typically controls the position of substitution. stackexchange.com In this molecule, the two methoxy groups are the strongest activators. The C2-methoxy group directs to the C3 position (para is blocked), and the C4-methoxy group directs to the C3 position (ortho) and the C5 position (ortho, blocked by the nitro group). Both methoxy groups, therefore, strongly favor substitution at the C3 position. The directing effects of the deactivating nitro and ester groups are largely overridden. The nitro group at C5 would direct to C1 and C3 (meta), and the ester at C1 would direct to C3 and C5 (meta).

Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are expected to occur predominantly at the C3 position, which is activated by both methoxy groups and is a meta position relative to the deactivating groups.

Table 2: Directing Effects of Substituents on the Aromatic Ring

| Substituent | Position | Type | Directing Effect |

|---|---|---|---|

| -COOCH₃ | C1 | Deactivating | Meta (to C3, C5) |

| -OCH₃ | C2 | Activating | Ortho, Para (to C1, C3) |

| -OCH₃ | C4 | Activating | Ortho, Para (to C3, C5) |

| -NO₂ | C5 | Deactivating | Meta (to C1, C3) |

Nucleophilic Aromatic Substitution Reactions Mediated by the Nitro Group

While aromatic rings are generally unreactive towards nucleophiles, the presence of strong electron-withdrawing groups, such as a nitro group, can activate the ring for nucleophilic aromatic substitution (SNAr). numberanalytics.com This reaction typically requires the nitro group to be positioned ortho or para to a suitable leaving group. bwise.kr

In this compound, the nitro group is ortho to the methoxy group at C4 and meta to the methoxy group at C2. Research on the similar compound 2,4-dimethoxynitrobenzene has shown that the methoxy group ortho to the nitro group can act as a leaving group in SNAr reactions, for example, in a transetherification reaction with sodium t-butoxide. bwise.krnih.gov The strong electron-withdrawing nature of the ortho-nitro group stabilizes the negatively charged intermediate, facilitating the displacement of the methoxy group.

Therefore, it is plausible that this compound could undergo nucleophilic aromatic substitution at the C4 position, with the methoxy group being displaced by a strong nucleophile. The reaction proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. numberanalytics.com

Studies on Reaction Intermediates and Transition State Structures

The reactions of this compound proceed through distinct, well-characterized reactive intermediates.

Nitro Group Reduction: As discussed, the reduction pathway involves the formation of nitroso (-N=O) and N-hydroxylamine (-NHOH) species as key intermediates. researchgate.net In the condensation pathway, azoxy and azo compounds are also formed as transient intermediates. orientjchem.org

Ester Hydrolysis: The alkaline hydrolysis mechanism involves a tetrahedral intermediate . This intermediate is formed when the hydroxide ion attacks the carbonyl carbon of the ester. It is a transient species that subsequently collapses, expelling the methoxide (B1231860) leaving group to form the carboxylate. researchgate.net

Electrophilic Aromatic Substitution: EAS reactions proceed through a cationic, resonance-stabilized intermediate known as an arenium ion or sigma (σ) complex . organicchemistrytutor.com For substitution at the C3 position, this intermediate would be particularly stabilized by resonance involving the lone pairs of the adjacent methoxy groups at C2 and C4.

Nucleophilic Aromatic Substitution: The SNAr mechanism is characterized by the formation of a Meisenheimer complex . wikipedia.orgchemeurope.com This is a negatively charged, resonance-stabilized cyclohexadienyl anion formed by the addition of the nucleophile to the aromatic ring. nih.gov The negative charge is delocalized onto the electron-withdrawing nitro group, which is crucial for the stability of this intermediate and for the reaction to proceed. nih.govrsc.org Computational studies on related systems have been used to analyze the structure and stability of these complexes and the associated transition states. nih.gov

Computational Chemical Studies on Methyl 2,4 Dimethoxy 5 Nitrobenzoate

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the electronic structure and optimized geometry of molecules. scirp.org Calculations, typically employing functionals like B3LYP with a basis set such as 6-311++G(d,p), provide a reliable representation of the molecule in its ground state. scielo.org.mx

The initial step in computational analysis involves geometry optimization, a process that calculates the lowest energy arrangement of atoms in the molecule. For Methyl 2,4-dimethoxy-5-nitrobenzoate, this process determines the precise bond lengths, bond angles, and dihedral angles. The optimization would confirm the planarity of the benzene (B151609) ring and establish the most stable orientations of the methyl ester, two methoxy (B1213986) groups, and the nitro group relative to the ring. The resulting structure represents the molecule's most probable conformation in the gaseous phase.

Table 1: Calculated Geometric Parameters for this compound Note: The following table is illustrative of the types of parameters obtained from DFT calculations and does not represent experimentally verified data.

| Parameter | Atom Connection | Calculated Value |

| Bond Length | C-NO₂ | ~(1.48-1.50) Å |

| Bond Length | C-OCH₃ (ester) | ~(1.35-1.37) Å |

| Bond Length | C-OCH₃ (ether) | ~(1.36-1.38) Å |

| Bond Angle | O-N-O | ~(123-125)° |

| Dihedral Angle | C-C-N-O | ~(0-10)° or ~(170-180)° |

| Dihedral Angle | C-C-O-C (ester) | ~(0-15)° or ~(165-180)° |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com For this compound, the HOMO is expected to be localized on the electron-rich dimethoxy-substituted benzene ring, whereas the LUMO is anticipated to be concentrated on the electron-withdrawing nitro group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A small energy gap implies that the molecule can be easily excited and is generally more reactive. researchgate.net

Table 2: Frontier Molecular Orbital Energies Note: These values are typical for similar aromatic nitro compounds and serve an illustrative purpose.

| Orbital | Energy (eV) |

| HOMO | ~(-6.5 to -7.5) |

| LUMO | ~(-2.5 to -3.5) |

| Energy Gap (ΔE) | ~(3.5 to 4.5) |

Mapping of Electrostatic Potential Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map uses a color scale to represent different potential values. nih.gov

For this compound, the MEP map would show regions of negative electrostatic potential (typically colored red or yellow) localized around the electronegative oxygen atoms of the nitro and carbonyl groups. These areas are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) would be found around the hydrogen atoms, indicating sites for potential nucleophilic attack. nih.gov

Quantum Chemical Descriptors for Structure-Reactivity Correlations

From the energies of the frontier orbitals, several quantum chemical descriptors can be calculated to quantify the reactivity of a molecule. These descriptors provide a framework for understanding the molecule's behavior in chemical reactions.

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -E(HOMO).

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -E(LUMO).

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. researchgate.net

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Table 3: Global Reactivity Descriptors Note: This table illustrates the descriptors derived from HOMO-LUMO energies.

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -E(HOMO) | Electron-donating ability |

| Electron Affinity (A) | A ≈ -E(LUMO) | Electron-accepting ability |

| Electronegativity (χ) | χ = (I + A) / 2 | Electron-attracting tendency |

| Chemical Hardness (η) | η = (I - A) / 2 | Stability and reactivity |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Propensity to act as an electrophile |

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While DFT calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. mdpi.com MD simulations model the motion of atoms and molecules, allowing for the exploration of the conformational landscape and the influence of the environment, such as a solvent.

For this compound, MD simulations can reveal the flexibility of the substituent groups, such as the rotation of the methoxy and methyl ester groups. Performing these simulations in different solvents would demonstrate how solvent molecules interact with the compound, potentially stabilizing certain conformations and influencing its reactivity and solubility. mdpi.com Analysis of the simulation trajectories provides information on structural stability and intermolecular interactions.

Applications of Methyl 2,4 Dimethoxy 5 Nitrobenzoate in Advanced Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

As a substituted nitrobenzoate, Methyl 2,4-dimethoxy-5-nitrobenzoate serves as a foundational scaffold in organic synthesis. The electron-withdrawing nature of the nitro and ester groups, combined with the electron-donating effects of the methoxy (B1213986) groups, creates a unique electronic profile on the benzene (B151609) ring, influencing its reactivity in various chemical reactions. The primary utility of this compound lies in the potential for sequential or simultaneous modification of its functional groups.

Key potential transformations include:

Reduction of the nitro group: The nitro group can be reduced to an amine, a crucial functional group for forming amides, sulfonamides, and for participating in cyclization reactions to form heterocyclic systems.

Hydrolysis or transesterification of the ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other esters, enabling peptide couplings or the formation of different amide derivatives.

Nucleophilic aromatic substitution: The nitro group can activate the ring for nucleophilic aromatic substitution reactions under specific conditions.

Demethylation of ether groups: The methoxy groups can be cleaved to reveal phenol (B47542) functionalities, which can then be used for further derivatization.

These potential reactions make it a valuable precursor for multi-step synthetic pathways.

Nitroaromatic compounds are significant intermediates in the pharmaceutical industry. researchandmarkets.com The nitro group is often introduced to be later converted into an amino group, which is a key component of many biologically active molecules and drug scaffolds. For instance, related nitrobenzoate derivatives are utilized in the synthesis of complex therapeutic agents. mdpi.comgoogle.com

While this compound possesses the necessary functional groups to act as a precursor in drug synthesis, specific examples of its direct application in the synthesis of commercial pharmaceuticals are not extensively detailed in publicly available research. However, its structural motifs are present in various classes of compounds investigated for medicinal purposes. The transformation of its nitro group to an amine would yield a substituted aniline (B41778) derivative, a common starting point for building heterocyclic systems found in many drugs.

The synthesis of modern agrochemicals, such as pesticides and herbicides, frequently involves nitroaromatic intermediates. google.comchemimpex.com The structural features of this compound make it a plausible building block for this sector. For example, a related compound, Methyl 2,4-dichloro-5-nitrobenzoate, has been investigated as an experimental insecticide. biosynth.com The strategic placement of substituents on the aromatic ring is crucial for biological activity in agrochemicals, and this compound provides a defined substitution pattern that can be further elaborated. Despite this potential, specific, widely-documented pathways showing its use in the production of major agrochemicals are not readily found in the scientific literature.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 81574-75-6 |

| Molecular Formula | C10H11NO6 |

| Molecular Weight | 241.20 g/mol |

| Appearance | Solid |

| Classification | Organic Building Block, Ester, Ether, Nitro Compound |

Utilization in Multi-Component Reactions for Molecular Complexity Generation

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. nih.govnih.gov This approach is valued for its atom economy, reduction of waste, and ability to rapidly generate complex molecules and diverse chemical libraries. nih.govrsc.org

The application of MCRs is widespread in medicinal chemistry for the synthesis of heterocyclic compounds and other scaffolds of biological interest. rsc.org However, a review of the available scientific literature does not show specific documented instances of this compound being used as a reactant in multi-component reactions. MCRs often rely on specific functional group combinations like aldehydes, amines, isocyanides, and carboxylic acids that can participate in sequential condensation and cyclization cascades. While the derivative of this compound (e.g., the corresponding amine or aldehyde) could potentially be designed for use in MCRs, there are no established examples of the title compound itself being used in such a capacity.

Strategies for Diversity-Oriented Synthesis and Combinatorial Chemistry

Diversity-oriented synthesis (DOS) is a synthetic strategy that aims to produce collections of structurally diverse small molecules, rather than focusing on a single target molecule. mdpi.com This approach is crucial for building screening libraries used in chemical biology and drug discovery to explore new areas of chemical space and identify novel biologically active compounds. cam.ac.uk

DOS strategies rely on the use of versatile building blocks that can be elaborated through various reaction pathways to generate skeletal diversity. cam.ac.uk A building block like this compound, with its multiple distinct functional groups, has the theoretical potential to be used in a DOS campaign. For example, the aromatic core could be used as a scaffold, with diversification achieved by modifying the nitro, ester, and methoxy groups.

Despite this potential, there is no specific mention in the reviewed literature of this compound being incorporated into a diversity-oriented synthesis program or used in the generation of a combinatorial library. Such applications, while plausible, have not been explicitly documented.

Advanced Analytical and Chromatographic Methodologies for Methyl 2,4 Dimethoxy 5 Nitrobenzoate

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the purity assessment and quantitative analysis of nitroaromatic compounds like Methyl 2,4-dimethoxy-5-nitrobenzoate. cdc.govgoogle.com Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, offering high resolution and sensitivity. researchgate.net The technique separates components based on their differential partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase. sielc.comdocumentsdelivered.com

For quantitative analysis, a UV detector is commonly used, as the nitroaromatic structure provides strong chromophores that absorb UV light at specific wavelengths, typically around 254 nm or 280 nm. researchgate.netdocumentsdelivered.comfda.gov.ph The method's scalability allows it to be adapted for preparative separations to isolate impurities. sielc.comsielc.com By comparing the retention time and peak area of the sample to that of a certified reference standard, both the identity and concentration can be accurately determined. The linearity of the detector response across a range of concentrations is established to ensure quantitative accuracy. researchgate.net

Below is a table summarizing typical starting parameters for an HPLC method suitable for analyzing nitrobenzoate derivatives.

| Parameter | Typical Conditions | Purpose |

| Stationary Phase | Reversed-phase C18 (e.g., Kromasil C18, 200 mm x 4.6 mm i.d.) documentsdelivered.com | Separates compounds based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water mixture researchgate.netsielc.comsielc.com | Elutes the analyte from the column; composition can be tuned for optimal separation. |

| Flow Rate | 1.0 - 2.0 mL/min researchgate.netdocumentsdelivered.com | Controls the speed of the separation and influences resolution. |

| Detection | UV at 254 nm or 280 nm researchgate.netdocumentsdelivered.comfda.gov.ph | Detects and quantifies the analyte based on its UV absorbance. |

| Internal Standard | Benzophenone or other suitable non-interfering compound fda.gov.ph | Improves quantitative precision by correcting for injection volume variations. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the trace analysis and unambiguous identification of volatile and semi-volatile organic compounds, including this compound. colostate.eduspectroscopyonline.com The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer fragments the eluted components and sorts the fragments by their mass-to-charge ratio, providing a unique spectral "fingerprint" for identification. nist.govresearchgate.net This combination offers exceptional specificity and sensitivity, making it a gold standard for identifying unknown compounds and quantifying trace-level impurities. spectroscopyonline.comamazonaws.com

For certain nitroaromatic compounds (NACs), particularly those with polar functional groups or lower volatility, chemical derivatization can significantly improve GC-MS performance. nih.govrsc.org While this compound is generally amenable to direct GC-MS analysis, derivatization strategies are employed for related NACs to enhance analytical capabilities.

One common strategy is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov This process replaces active hydrogen atoms (from hydroxyl or carboxylic acid groups that might be present as impurities or related compounds) with trimethylsilyl (B98337) (TMS) groups, increasing the compound's volatility and thermal stability. nih.gov Another approach involves the chemical reduction of the nitro group to an amine. rsc.org This can be useful for subsequent analysis by LC-MS, where the resulting amine group can be readily ionized, enhancing detection sensitivity. rsc.org

Achieving optimal separation in GC-MS requires careful optimization of several key parameters. The goal is to obtain sharp, symmetrical peaks with good resolution between the analyte of interest and any potential impurities or co-eluting substances.

Key parameters for optimization include:

Injector Temperature: Must be high enough to ensure rapid and complete volatilization of the sample without causing thermal degradation. A typical starting point is 270°C. nih.gov

Column Selection: A fused silica (B1680970) capillary column with a nonpolar or medium-polarity stationary phase, such as a 100% dimethylpolysiloxane (e.g., SPB-1) or a 5% phenyl-substituted polysiloxane (e.g., RTx-5MS), is generally effective for separating nitroaromatic compounds. amazonaws.comnih.gov

Oven Temperature Program: A temperature ramp is crucial for separating components with different boiling points. A typical program might start at a lower temperature (e.g., 84°C), hold for a minute, then ramp at a controlled rate (e.g., 8-10°C/min) to a final temperature (e.g., 300°C) to elute all compounds. nih.gov

Carrier Gas Flow Rate: The linear velocity of the carrier gas (typically helium) affects both analysis time and separation efficiency. researchgate.net

The following table outlines a representative set of GC-MS parameters for the analysis of nitroaromatic compounds.

| Parameter | Typical Conditions | Rationale |

| Column | SPB-1 or RTx-5MS (30-60 m length, 0.25 mm i.d., 0.25-1.0 µm film thickness) amazonaws.comnih.gov | Provides good separation for a wide range of semi-volatile organic compounds. |

| Carrier Gas | Helium amazonaws.com | Inert gas that provides good chromatographic efficiency. |

| Injector Mode/Temp | Splitless, 270°C nih.gov | Ensures efficient transfer of trace analytes to the column. |

| Oven Program | Initial 84°C (1 min hold), ramp 8°C/min to 200°C, then 10°C/min to 300°C (15 min hold) nih.gov | Separates compounds based on volatility, from more volatile to less volatile. |

| Mass Spectrometer | Electron Ionization (EI) at 70 eV, scanning in full scan mode or Selective Ion Monitoring (SIM) for trace quantification amazonaws.com | EI provides reproducible fragmentation patterns for library matching (identification). |

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Preliminary Purification

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique used extensively for monitoring the progress of organic reactions, such as the nitration of aromatic esters to produce compounds like this compound. chegg.com By spotting the reaction mixture alongside the starting material on a TLC plate at various time points, a chemist can visually track the consumption of the reactant and the formation of the product. chegg.comyoutube.com The difference in polarity between the starting material (e.g., Methyl 2,4-dimethoxybenzoate) and the more polar nitro-substituted product results in different retention factors (Rf values), allowing for clear differentiation. youtube.com

TLC is also valuable for identifying the optimal solvent system for larger-scale purification by column chromatography. chegg.com Different mobile phase compositions (e.g., mixtures of hexane (B92381) and ethyl acetate) can be quickly screened to find the one that provides the best separation between the desired product and any impurities. youtube.com

Advanced Purification Techniques Including Preparative Chromatography and Recrystallization

Following synthesis, crude this compound must be purified to remove unreacted starting materials, byproducts, and reagents.

Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds. orgsyn.org The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. The crude product is dissolved in a minimum amount of a suitable hot solvent, and upon slow cooling, the pure compound crystallizes out, leaving the more soluble impurities behind in the solution (mother liquor). orgsyn.org For nitrobenzoate esters, alcohols like methanol or ethanol (B145695) are often effective recrystallization solvents. orgsyn.org The purity of the resulting crystals can be confirmed by melting point analysis and the analytical techniques described above.

Preparative Chromatography , often referred to as flash column chromatography, is used when recrystallization is ineffective or when separating compounds with very similar polarities. chemicalbook.comrsc.org The crude mixture is loaded onto a column packed with a stationary phase (commonly silica gel), and a solvent system, often determined by prior TLC analysis, is passed through the column. rsc.org Components of the mixture travel down the column at different rates based on their affinity for the stationary phase, allowing them to be collected as separate fractions. This method is highly effective for obtaining compounds with very high purity. chemicalbook.comrsc.org

Future Directions and Emerging Research Avenues for Methyl 2,4 Dimethoxy 5 Nitrobenzoate

Exploration of Novel Catalytic Transformations and Stereoselective Syntheses

The functional groups of Methyl 2,4-dimethoxy-5-nitrobenzoate offer multiple sites for chemical modification, opening avenues for novel catalytic transformations. A primary area of interest is the selective reduction of the nitro group. While traditional methods often employ harsh reagents, future research will likely focus on heterogeneous catalysis using supported metal nanoparticles (e.g., Au, Pd, Ru) to achieve high selectivity and yield of the corresponding aniline (B41778), a valuable intermediate in medicinal chemistry and materials science.

Furthermore, the aromatic ring is susceptible to various cross-coupling reactions. The development of novel catalysts for Suzuki, Heck, and Sonogashira couplings involving this compound could lead to a diverse library of derivatives with potentially interesting biological or material properties.

Stereoselective synthesis involving this compound is another promising frontier. Although the current molecule is achiral, its derivatives can possess stereogenic centers. Future research could explore the use of chiral catalysts for asymmetric transformations, such as the enantioselective reduction of a ketone that might be introduced into a side chain, or diastereoselective additions to the aromatic ring. Such studies would be crucial for the synthesis of enantiomerically pure compounds for applications in pharmacology and chiral materials. The asymmetric Michael addition of nucleophiles to derivatives of this compound is another potential area of exploration for creating chiral molecules. mdpi.com

Development of Efficient and Environmentally Benign Synthetic Routes

The traditional synthesis of nitroaromatic compounds often involves the use of strong acids and harsh conditions, leading to environmental concerns. mdpi.com Future research will undoubtedly focus on developing greener and more sustainable synthetic routes to this compound. This includes the exploration of solid acid catalysts, such as zeolites and functionalized mesoporous silica (B1680970), to replace corrosive liquid acids in the nitration step. These solid catalysts offer advantages such as easier separation, reusability, and potentially higher regioselectivity.

Another avenue for environmentally benign synthesis is the use of milder nitrating agents, such as dinitrogen pentoxide (N₂O₅) in combination with solid catalysts, or employing microreactor technology for better control over reaction parameters and improved safety. Flow chemistry approaches could also be implemented to enhance the efficiency and safety of the nitration process, minimizing waste and energy consumption.

The following table outlines potential green synthetic strategies for the nitration of a precursor to this compound.

| Catalyst/Reagent System | Solvent | Temperature (°C) | Key Advantages |

| Zeolite H-beta | Acetic Anhydride (B1165640) | 25-50 | Reusable catalyst, mild conditions |

| Montmorillonite (B579905) K-10 | Dichloromethane | 0-25 | Inexpensive clay catalyst, high selectivity |

| N₂O₅/Solid Acid | Solvent-free | 25 | High efficiency, clean reaction |

| Microreactor with HNO₃/H₂SO₄ | - | 20-60 | Enhanced safety, better process control |

Integration into Advanced Materials Science and Functional Materials Design

The unique electronic properties of this compound make it an attractive building block for advanced functional materials. The presence of both electron-donating and electron-withdrawing groups can lead to interesting optical and electronic properties. Future research could focus on incorporating this moiety into conjugated polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.comrsc.org The nitro group can act as an electron acceptor, and by polymerizing derivatives of this compound, materials with tailored band gaps and charge transport properties could be designed. researchgate.net

Furthermore, the compound could be used as a precursor for the synthesis of porous organic polymers (POPs) or metal-organic frameworks (MOFs). The functional groups can be modified to act as linkers for the construction of these porous materials, which have potential applications in gas storage, separation, and catalysis. The nitro group, in particular, could be reduced to an amine to provide a coordination site for metal ions in MOF synthesis.

The development of functional polymers from benzoate (B1203000) derivatives is an active area of research. nih.govresearchgate.netrsc.org By transforming this compound into a polymerizable monomer, novel materials with specific functionalities could be achieved.

Computational Design of Novel Derivatives with Tailored Reactivity

Computational chemistry and in silico design will play a pivotal role in exploring the potential of this compound. Density Functional Theory (DFT) calculations can be employed to predict the reactivity of different sites on the molecule, guiding the design of synthetic routes and the prediction of reaction outcomes. nih.gov For instance, DFT can be used to study the regioselectivity of electrophilic aromatic substitution reactions on the benzene (B151609) ring, helping to design strategies for further functionalization. libretexts.org

Moreover, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity or toxicity of derivatives of this compound. rsc.org By computationally screening a virtual library of derivatives, researchers can prioritize the synthesis of compounds with the most promising properties, saving time and resources. This in silico approach can accelerate the discovery of new drug candidates or materials with specific functionalities. Computational studies can also elucidate the mechanism of action of potential bioactive derivatives, providing insights into their interactions with biological targets.

The following table illustrates key computational parameters that can be used to predict the reactivity of this compound derivatives.

| Computational Method | Predicted Property | Application |

| Density Functional Theory (DFT) | Electron density, HOMO/LUMO energies | Predicting reaction sites, regioselectivity |

| Molecular Dynamics (MD) | Conformational analysis, binding affinity | Understanding interactions with biomolecules |

| QSAR | Biological activity, toxicity | Prioritizing synthesis of new compounds |

Applications in Chemo- and Biosensor Development

The electron-deficient nature of the nitroaromatic ring in this compound makes it a potential recognition element for the development of chemo- and biosensors. The nitro group can participate in charge-transfer interactions with electron-rich molecules, leading to a detectable signal.

Future research could focus on the development of fluorescent or colorimetric sensors where the binding of an analyte to a receptor functionalized with a derivative of this compound causes a change in the optical properties. For example, the compound could be incorporated into a polymer film that exhibits fluorescence quenching upon exposure to certain analytes. rsc.org

In the realm of electrochemical sensors, the nitro group is electroactive and can be readily reduced. This property can be exploited to design electrochemical sensors for various analytes. acs.orgrsc.orgacs.orgresearchgate.netdovepress.com A sensor could be fabricated by modifying an electrode with a material that selectively binds to a target analyte, and the presence of the analyte could modulate the electrochemical reduction of the nitro group on a tethered this compound derivative. Furthermore, biosensors could be developed by integrating this compound with biological recognition elements such as enzymes or antibodies. For instance, a benzoic acid derivative biosensor has been developed in Saccharomyces cerevisiae, showcasing the potential for such applications. rsc.org

Q & A

Basic Research Question

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (irritant potential noted in safety sheets).

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

How can researchers optimize reaction yields when scaling up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.